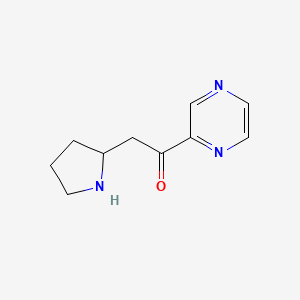
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazine ring and a pyrrolidine ring connected by an ethanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the pyrazine and pyrrolidine rings, followed by their coupling via an ethanone bridge. One common method involves:
Formation of Pyrazine Ring: Starting from 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Formation of Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Coupling Reaction: The final step involves coupling the pyrazine and pyrrolidine rings using an appropriate ethanone precursor under controlled conditions, such as using a base catalyst and an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group, typically using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone bridge.
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.
Uniqueness: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine rings connected by an ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-pyrazin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H13N3O/c14-10(6-8-2-1-3-12-8)9-7-11-4-5-13-9/h4-5,7-8,12H,1-3,6H2 |
Clé InChI |
JBFKBAPCBHZZDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


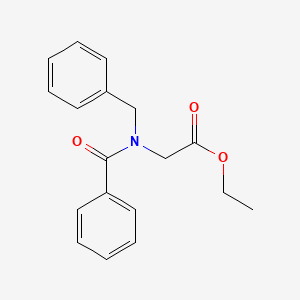



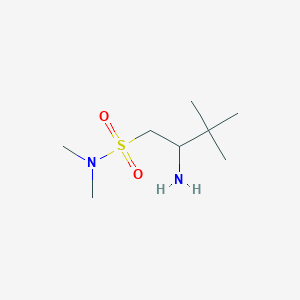

![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)


![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
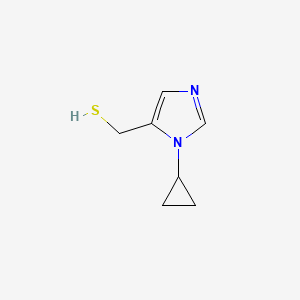
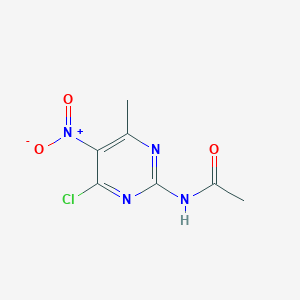

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)
